CORTODOXONE CORTODOXONE 17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a 21-hydroxy steroid.
17,21-Dihydroxypregn-4-ene-3,20-dione. A 17-hydroxycorticosteroid with glucocorticoid and anti-inflammatory activities.
Brand Name: Vulcanchem
CAS No.: 152-58-9
VCID: VC0003158
InChI: InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
SMILES: CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

CORTODOXONE

CAS No.: 152-58-9

Cat. No.: VC0003158

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

CORTODOXONE - 152-58-9

CAS No. 152-58-9
Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
Standard InChI Key WHBHBVVOGNECLV-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Melting Point 215 °C

Chemical Identity and Structural Characteristics

Cortodoxone is a pregnane derivative classified as a 17-hydroxycorticosteroid. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.46 g/mol . The compound’s stereochemistry is defined by six absolute stereocenters, conferring its biological activity and specificity .

Structural Representation

The structural complexity of cortodoxone is captured through SMILES and InChI notations:

  • SMILES: O=C1CC[C@@]2(C)C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4(O)C(CO)=O)=C1

  • InChI: InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1

These notations highlight the tetracyclic pregnane backbone with hydroxyl groups at C17 and C21 and a ketone at C3 and C20 .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Topological Polar Surface Area74.6 Ų
LogP (Partition Coefficient)2.81
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The compound’s moderate lipophilicity (LogP = 2.81) suggests balanced membrane permeability and solubility, critical for its metabolic interactions .

Biosynthesis and Metabolic Role

Cortodoxone is synthesized in the adrenal cortex via the steroidogenic pathway. Its production involves the enzymatic conversion of 17α-hydroxyprogesterone by 21-hydroxylase (CYP21A2), followed by 11β-hydroxylase (CYP11B1) to yield cortisol .

Pathway Dynamics

  • Precursor Role: Cortodoxone accumulates when CYP11B1 activity is impaired, as seen in congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency .

  • Regulatory Feedback: Cortodoxone lacks significant glucocorticoid activity, allowing adrenocorticotropic hormone (ACTH) to remain elevated in CAH, driving adrenal hyperplasia .

Diagnostic Utility: The Metyrapone Test

Metyrapone, an 11β-hydroxylase inhibitor, blocks cortisol synthesis, causing cortodoxone and ACTH levels to rise. Measuring cortodoxone post-metyrapone administration assesses HPA axis integrity and pituitary reserve .

Biological Activity and Pharmacological Profile

Cortodoxone exhibits glucocorticoid and anti-inflammatory activities, albeit weaker than cortisol . Its interaction with the glucocorticoid receptor (GR) is minimal, as the 11β-hydroxyl group is essential for receptor activation .

Target Engagement

  • Primary Target: CYP11B1 (11β-hydroxylase) .

  • Receptor Affinity: Low affinity for GR due to the absence of 11β-hydroxylation .

Comparative Potency

CorticosteroidRelative Glucocorticoid Potency
Cortisol1.0
Cortodoxone<0.1
Prednisolone4.0

This low potency limits therapeutic use but underscores its role as a biomarker .

Clinical and Diagnostic Applications

Congenital Adrenal Hyperplasia (CAH)

In 11β-hydroxylase deficiency CAH, cortodoxone accumulation correlates with hypertension due to mineralocorticoid excess (e.g., deoxycorticosterone) . Neonatal screening programs measure 11-deoxycortisol to diagnose this variant .

Adrenal Insufficiency Assessment

The metyrapone test remains a cornerstone for evaluating secondary adrenal insufficiency. A post-metyrapone cortodoxone level <7 μg/dL suggests impaired HPA axis function .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator